(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid
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Overview
Description
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is a chemical compound characterized by the presence of an acrylic acid moiety attached to a pyridine ring substituted with isopropyl and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring is synthesized through a series of reactions, starting with the appropriate precursors.
Substitution Reactions: The isopropyl group is introduced via substitution reactions, often using isopropyl halides in the presence of a base.
Acrylic Acid Formation: The acrylic acid moiety is introduced through a condensation reaction involving an aldehyde and a malonic acid derivative under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals with enhanced efficacy and reduced side effects.
Mechanism of Action
The mechanism of action of (E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The acrylic acid moiety can participate in various biochemical reactions, potentially leading to the modulation of cellular pathways and biological activities .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications, particularly in organic synthesis.
2-(Pyridin-2-yl)pyrimidine Derivatives: These compounds also contain a pyridine ring and are investigated for their biological activities.
Trifluoromethylpyridine Derivatives: These compounds are structurally similar and are used in the development of pharmaceuticals and agrochemicals.
Uniqueness
(E)-3-(2-Isopropyl-6-(trifluoromethyl)pyridin-3-yl)acrylic acid is unique due to the combination of its structural features, including the trifluoromethyl group, isopropyl group, and acrylic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H12F3NO2 |
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Molecular Weight |
259.22 g/mol |
IUPAC Name |
(E)-3-[2-propan-2-yl-6-(trifluoromethyl)pyridin-3-yl]prop-2-enoic acid |
InChI |
InChI=1S/C12H12F3NO2/c1-7(2)11-8(4-6-10(17)18)3-5-9(16-11)12(13,14)15/h3-7H,1-2H3,(H,17,18)/b6-4+ |
InChI Key |
QMVFBSPQPFMMFL-GQCTYLIASA-N |
Isomeric SMILES |
CC(C)C1=C(C=CC(=N1)C(F)(F)F)/C=C/C(=O)O |
Canonical SMILES |
CC(C)C1=C(C=CC(=N1)C(F)(F)F)C=CC(=O)O |
Origin of Product |
United States |
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